molecular formula C17H21N3O2 B2572051 (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone CAS No. 477886-31-0

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone

Cat. No.: B2572051
CAS No.: 477886-31-0
M. Wt: 299.374
InChI Key: SIYWCBMVUCXJEO-UHFFFAOYSA-N
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Description

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.374 This compound features a piperazine ring substituted with a benzyl group and an isoxazole ring substituted with two methyl groups

Preparation Methods

The synthesis of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone typically involves the reaction of 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the benzyl group under suitable conditions.

Scientific Research Applications

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone can be compared with other similar compounds, such as:

    (4-Hydroxy-1-piperidinyl)(3-{[4-(phenylmethyl)-1-piperazinyl]methyl}phenyl)methanone: This compound has a similar piperazine structure but differs in the substituents on the isoxazole ring.

    3,5-Dimethyl-4-isoxazolecarboxylic acid derivatives: These compounds share the isoxazole ring but have different substituents, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the benzylpiperazine and dimethylisoxazole moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-16(14(2)22-18-13)17(21)20-10-8-19(9-11-20)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWCBMVUCXJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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